molecular formula C114H118N4O33 B12384223 CbzNH-PEG8-amide-bis(pentayl-5OBz)

CbzNH-PEG8-amide-bis(pentayl-5OBz)

Cat. No.: B12384223
M. Wt: 2072.2 g/mol
InChI Key: CIDVENIIHKNHNM-NUETZRLOSA-N
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Description

CbzNH-PEG8-amide-bis(pentayl-5OBz) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CbzNH-PEG8-amide-bis(pentayl-5OBz) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:

    Protection of Amino Groups: The amino groups are protected using carbobenzyloxy (Cbz) groups to prevent unwanted reactions.

    PEGylation: Polyethylene glycol (PEG) chains are introduced to enhance solubility and biocompatibility.

    Amide Bond Formation: Amide bonds are formed between the PEG chains and the pentayl-5OBz moieties.

    Deprotection: The Cbz groups are removed to yield the final product.

Industrial Production Methods

Industrial production of CbzNH-PEG8-amide-bis(pentayl-5OBz) follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

CbzNH-PEG8-amide-bis(pentayl-5OBz) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be cleaved under acidic or basic conditions, releasing the active drug.

    Substitution Reactions: The linker can participate in nucleophilic substitution reactions, where the pentayl-5OBz moieties are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include the cleaved drug molecules and modified linkers, which can be further utilized in various applications .

Scientific Research Applications

CbzNH-PEG8-amide-bis(pentayl-5OBz) has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

    Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.

    Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the efficacy and safety of chemotherapeutic agents.

    Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes

Mechanism of Action

The mechanism of action of CbzNH-PEG8-amide-bis(pentayl-5OBz) involves its cleavage under specific conditions, releasing the active drug at the target site. The molecular targets and pathways involved include:

    Targeted Drug Delivery: The linker ensures that the drug is released only in the presence of specific enzymes or pH conditions found in cancer cells.

    Pathway Activation: The released drug then interacts with its molecular targets, such as DNA or proteins, to exert its therapeutic effects

Comparison with Similar Compounds

CbzNH-PEG8-amide-bis(pentayl-5OBz) is unique due to its cleavable nature and the presence of PEG chains, which enhance its solubility and biocompatibility. Similar compounds include:

    Non-cleavable Linkers: Such as maleimide-PEG linkers, which do not release the drug upon cleavage.

    Other Cleavable Linkers: Such as disulfide linkers, which are cleaved under reducing conditions.

The uniqueness of CbzNH-PEG8-amide-bis(pentayl-5OBz) lies in its specific cleavage mechanism and the versatility of its applications in targeted drug delivery .

Properties

Molecular Formula

C114H118N4O33

Molecular Weight

2072.2 g/mol

IUPAC Name

[(2S,3S,4S,5R)-2,3,4,5-tetrabenzoyloxy-6-[[(4S)-5-oxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentabenzoyloxyhexyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentanoyl]amino]hexyl] benzoate

InChI

InChI=1S/C114H118N4O33/c119-97(116-76-93(144-106(124)84-40-18-4-19-41-84)99(148-110(128)88-48-26-8-27-49-88)101(150-112(130)90-52-30-10-31-53-90)95(146-108(126)86-44-22-6-23-45-86)79-141-104(122)82-36-14-2-15-37-82)57-56-92(118-98(120)58-60-133-62-64-135-66-68-137-70-72-139-74-75-140-73-71-138-69-67-136-65-63-134-61-59-115-114(132)143-78-81-34-12-1-13-35-81)103(121)117-77-94(145-107(125)85-42-20-5-21-43-85)100(149-111(129)89-50-28-9-29-51-89)102(151-113(131)91-54-32-11-33-55-91)96(147-109(127)87-46-24-7-25-47-87)80-142-105(123)83-38-16-3-17-39-83/h1-55,92-96,99-102H,56-80H2,(H,115,132)(H,116,119)(H,117,121)(H,118,120)/t92-,93+,94-,95-,96+,99-,100+,101-,102+/m0/s1

InChI Key

CIDVENIIHKNHNM-NUETZRLOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@H]([C@@H]([C@H]([C@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NCC(C(C(C(COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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